3-(Trifluoromethyl)benzoic acid
Overview
Description
3-(Trifluoromethyl)benzoic acid is a benzoic acid carrying a trifluoromethyl substituent at the 3-position . It is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .
Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)benzoic acid is C8H5F3O2 . It has a molecular weight of 190.1193 . The IUPAC Standard InChI is InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H, (H,12,13) .Chemical Reactions Analysis
The pKa values of 3-(Trifluoromethyl)benzoic acid in water and in methanol have been measured . The solubility of 3-(Trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .Physical And Chemical Properties Analysis
The pKa values of 3-(Trifluoromethyl)benzoic acid in water and in methanol have been measured . The solubility of 3-(Trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated .Scientific Research Applications
1. Catalyst-Free Decarboxylative Trifluoromethylation/Perfluoroalkylation
A study by Wang et al. (2017) presented a method for the catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives, including 3-(trifluoromethyl)benzoic acid, using inexpensive NaSO2CF3 and solid Na2S2O8. This transformation, conducted at mild temperatures, is environmentally friendly and can be scaled up with good yield, demonstrating the potential for large-scale applications (Wang, Fang, Deng, & Gong, 2017).
2. Preparation of Aryl Trifluoromethyl Ketones
Liu et al. (2021) achieved trifluoromethylation of benzoic acids, including 3-(trifluoromethyl)benzoic acid, to prepare aryl trifluoromethyl ketones. This method used TMSCF3 and anhydrides as an activating reagent, providing an efficient way to synthesize these ketones from readily available materials (Liu et al., 2021).
3. Molecular Dynamics and Structure-Metabolism Relationships
A study by Ghauri et al. (1992) investigated the molecular properties and metabolism of a series of substituted benzoic acids, including 3-(trifluoromethyl)benzoic acid, using computational chemistry and NMR spectroscopy. This research provided insights into the physicochemical properties influencing drug metabolism (Ghauri et al., 1992).
4. Cloud Point Extraction Methodology for Trace Metals
Mortada et al. (2017) developed a methodology using 2-(3-ethylthioureido)benzoic acid for the preconcentration of trace metals in various samples. This method demonstrated the utility of benzoic acid derivatives in analytical chemistry, especially in environmental and food analysis (Mortada, Kenawy, Abdel‐Rhman, El-Gamal, & Moalla, 2017).
5. Synthesis and Antibacterial Activity of Derivatives
Satpute et al. (2018) discussed the synthesis and potential antibacterial activity of novel 3-hydroxy benzoic acid derivatives. Their research indicates the broad spectrum of biological applications of benzoic acid derivatives, including antimicrobial properties (Satpute, Gangan, & Shastri, 2018).
6. New Aspects in Chemistry of Trifluoromethylbenzoic Acid
Filler et al. (1991) explored the chemistry of trifluoromethylbenzoic acid and related compounds, revealing its complex reactivity and potential for creating various chemically interesting derivatives (Filler, Gnandt, Chen, & Lin, 1991).
Safety And Hazards
It is recommended to wear personal protective equipment/face protection when handling 3-(Trifluoromethyl)benzoic acid . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
In a recent study, the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied . This suggests that 3-(Trifluoromethyl)benzoic acid and its derivatives could have potential applications in the development of new synthetic methodologies .
properties
IUPAC Name |
3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQBFUUVCDIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63980-13-2 (thallium salt), 69226-41-1 (hydrochloride salt) | |
Record name | 3-Trifluoromethylbenzoate | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID2041460 | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041460 | |
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Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzoic acid | |
CAS RN |
454-92-2 | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Trifluoromethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
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Record name | Benzoic acid, 3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-m-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.574 | |
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Record name | 3-(TRIFLUOROMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/930H336M90 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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